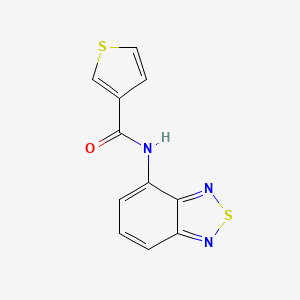

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS2/c15-11(7-4-5-16-6-7)12-8-2-1-3-9-10(8)14-17-13-9/h1-6H,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGVAPMUBQGUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with thiophene-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Electrophilic reagents such as bromine (Br2), chlorinating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is primarily related to its electronic properties. The compound acts as an electron acceptor, facilitating charge transfer processes in organic electronic devices. The benzothiadiazole moiety enhances the electron-withdrawing ability, while the thiophene ring contributes to the overall conjugation and stability of the molecule. These properties enable efficient charge separation and transport in devices such as OPVs and OFETs .

Comparison with Similar Compounds

Computational and Docking Studies

Compound 4d (benzothiazole derivative) underwent docking studies to elucidate its antimicrobial mechanism, revealing interactions with bacterial enzyme active sites . Similar approaches could predict the binding affinity of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide with therapeutic targets.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C12H8N4OS

- Molecular Weight : 320.41 g/mol

- CAS Number : 1351699-79-0

The compound features a benzothiadiazole moiety linked to a thiophene carboxamide, which contributes to its unique reactivity and biological interactions.

The biological activity of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial in cancer therapy.

- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing cell signaling pathways related to proliferation and apoptosis.

Anticancer Properties

Research indicates that N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide exhibits significant anticancer activity. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting potent anti-tumor effects.

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 12.8 | 3.13 (Doxorubicin) |

| HeLa | 15.5 | 2.50 (Cisplatin) |

| A549 | 18.0 | 5.00 (Paclitaxel) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Strains : Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Candida albicans.

Results indicated that N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide exhibited moderate antibacterial and antifungal activities.

Case Studies

-

Study on Anticancer Activity :

- A study conducted by Zhen et al. demonstrated that the compound significantly inhibited the growth of MCF-7 cells by inducing apoptosis through the activation of caspase pathways.

-

Antimicrobial Efficacy :

- Research published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against drug-resistant bacterial strains, showcasing its potential as a lead compound for new antibiotic development.

Q & A

Basic: What are the common synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide derivatives?

Methodological Answer:

Thiophene-3-carboxamide derivatives are typically synthesized via coupling reactions. For example, in -aryl acetic acids are reacted with aryl 2-amino-3-carboxamides using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent at room temperature, yielding derivatives in moderate to good yields . Microwave-assisted synthesis ( ) can improve efficiency: 2-amino-N-o-tolyl-thiophene-3-carboxamide is reacted with aryl aldehydes/ketones on acidic alumina under microwave irradiation (750 W, 30 s), followed by extraction and recrystallization .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

X-ray crystallography using SHELX software ( ) is standard for resolving crystal structures. For example, SHELXL refines small-molecule structures against high-resolution data, while ORTEP-3 ( ) generates graphical representations of thermal ellipsoids for visualizing bond lengths and angles . Spectroscopic methods include:

- 1H/13C NMR : Confirms substituent positions (e.g., cycloheptane CH2 peaks in ) .

- IR spectroscopy : Validates functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .

- Mass spectrometry : Determines molecular weight (e.g., exact mass 368.0532 in ) .

Advanced: How do substituent variations impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal critical substituent effects:

- Positional sensitivity : Moving the carboxamide from the 3- to 5-position on the thiophene ring abolishes JNK1 inhibitory activity (IC50 > 100 μM vs. 5.4 μM for 3-carboxamide) .

- Substituent size : Bulky groups (e.g., naphthalene) enhance binding to hydrophobic pockets. For antimicrobial activity, halogenated aryl groups (e.g., 4-fluorophenyl in ) improve MIC values (10.7–21.4 μmol mL⁻¹) due to increased lipophilicity .

- Electron-withdrawing groups : Nitro or chloro substituents enhance dipole moments ( ), improving membrane permeability .

Advanced: What methodologies resolve contradictions in biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Strategies include:

- Cross-validation assays : Use orthogonal assays (e.g., Lantha assay vs. DELFIA in ) to confirm JNK1 inhibition .

- Control experiments : Test stability under assay conditions (e.g., fluorescence quenching in ) to rule out false positives .

- Crystallographic analysis : Resolve binding mode discrepancies (e.g., ATP-competitive vs. allosteric inhibition) using co-crystallization studies with SHELX-refined structures .

Basic: What in vitro assays evaluate antimicrobial properties?

Methodological Answer:

- MIC/MBC assays : Serial dilution against bacterial/fungal pathogens (e.g., Staphylococcus aureus, Candida albicans) as in . Compound 4d showed MIC = 10.7–21.4 μmol mL⁻¹ and MBC = 21.4–40.2 μmol mL⁻¹ .

- Time-kill kinetics : Monitor microbial viability over 24–48 hours ( ).

- Docking studies : Predict binding to microbial targets (e.g., fungal lanosterol demethylase) using AutoDock Vina .

Advanced: How can computational methods aid in designing potent derivatives?

Methodological Answer:

- Molecular docking : Identify key interactions (e.g., hydrogen bonds with JNK’s JIP-binding site in ) .

- QSAR modeling : Correlate electronic parameters (e.g., dipole moments from ) with activity .

- MD simulations : Predict stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Basic: What analytical techniques determine purity and stability?

Methodological Answer:

- HPLC : Purity >95% confirmed using C18 columns (MeCN/H2O mobile phase) .

- TGA/DSC : Assess thermal stability (decomposition >200°C) .

- Fluorescence quenching : Monitor aggregation in solvents ( ) using Stern-Volmer plots .

Advanced: What strategies improve pharmacokinetic properties?

Methodological Answer:

- Prodrug design : Introduce ester moieties (e.g., ethyl ester in ) for enhanced oral bioavailability .

- Lipinski’s Rule compliance : Optimize logP (<5) via substituent truncation (e.g., replacing naphthalene with phenyl) .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration .

Advanced: How do crystallographic studies elucidate mechanism of action?

Methodological Answer:

- Co-crystallization : Resolve ligand-enzyme complexes (e.g., JNK1 with 4,5-dimethyl-thiophene carboxamide in ) to identify hydrogen bonds with Glu329 and hydrophobic interactions with Leu168 .

- Twinned data refinement : SHELXL handles high-resolution twinned data ( ) to resolve ambiguous electron density .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.